molecular formula C13H14BrNO2 B232152 N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium CAS No. 18010-05-4

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium

Cat. No.: B232152
CAS No.: 18010-05-4
M. Wt: 296.16 g/mol
InChI Key: YTPLJUZIOGNPTJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium, also known as E6MQ, is a quinolinium derivative that has gained significant attention in the scientific community due to its potential applications in various fields. E6MQ is a positively charged molecule that can interact with negatively charged biological molecules, making it a useful tool in research.

Mechanism of Action

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium interacts with biological molecules through electrostatic interactions, specifically with negatively charged molecules such as DNA and proteins. This compound can also undergo photochemical reactions, making it a useful tool in fluorescence imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal cytotoxicity and low immunogenicity, making it a safe option for research. This compound has also been shown to have high stability in physiological conditions, making it a reliable tool for biological applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in lab experiments is its versatility. This compound can be conjugated to a variety of biomolecules, allowing for specific targeting and imaging. Additionally, this compound has low cytotoxicity, making it a safe option for research. However, one limitation of using this compound is its potential to interact with non-targeted biological molecules, leading to false positives in experiments.

Future Directions

There are several future directions for the use of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in scientific research. One potential application is in the development of targeted drug delivery systems. This compound can be conjugated to drugs and specifically delivered to target cells, reducing off-target effects and improving drug efficacy. Additionally, this compound could be used in the development of biosensors for disease diagnosis and monitoring. Overall, the potential applications of this compound in scientific research are vast and exciting.

Synthesis Methods

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be synthesized through a multi-step process that involves the reaction of 6-methoxyquinoline with ethyl chloroformate, followed by the addition of triethylamine and subsequent purification steps. The synthesis of this compound has been optimized to yield high purity and yield, making it a cost-effective option for research.

Scientific Research Applications

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug delivery. This compound can be conjugated to biomolecules such as proteins and peptides, allowing for specific targeting and imaging of biological structures. Additionally, this compound can be used as a pH-sensitive drug carrier, releasing drugs in response to changes in pH.

Properties

18010-05-4

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 2-isoquinolin-2-ium-2-ylacetate;bromide

InChI

InChI=1S/C13H14NO2.BrH/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14;/h3-9H,2,10H2,1H3;1H/q+1;/p-1

InChI Key

YTPLJUZIOGNPTJ-UHFFFAOYSA-M

SMILES

CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Br-]

Canonical SMILES

CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Br-]

synonyms

MQAE bromide
N-(ethoxycarbonylmethyl)-6-methoxyquinolinium

Origin of Product

United States

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